![molecular formula C25H24N4OS B2913803 N-benzyl-2-((4-(phenethylamino)quinazolin-2-yl)thio)acetamide CAS No. 422532-54-5](/img/structure/B2913803.png)
N-benzyl-2-((4-(phenethylamino)quinazolin-2-yl)thio)acetamide
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Overview
Description
“N-benzyl-2-((4-(phenethylamino)quinazolin-2-yl)thio)acetamide” is a chemical compound with a complex structure. It is related to the quinazoline family of compounds . Quinazolines are building blocks for about 150 naturally occurring alkaloids with a broad range of biological activity .
Molecular Structure Analysis
The molecular structure of “N-benzyl-2-((4-(phenethylamino)quinazolin-2-yl)thio)acetamide” is quite complex. It is a quinazoline derivative, which means it contains a quinazoline core, a bicyclic compound made up of two fused six-membered rings, a benzene ring and a pyrimidine ring .Scientific Research Applications
Neurochemical Research
This compound has been used in neurochemical studies to assess its effects on brain chemistry and behavior. For instance, derivatives of N-Benzyl-2-phenylethylamine, which share a similar structure, have been tested for their behavioral and neurochemical effects in zebrafish models . These studies are crucial for understanding the neuroactive properties of such compounds and their potential therapeutic applications.
Psychopharmacotherapy
The compound’s derivatives have shown potential as agents in psychopharmacotherapy due to their effects on serotonergic systems . This includes the possibility of treating psychiatric and neurological disorders by modulating neurotransmitter systems, particularly serotonin and dopamine.
Medicinal Chemistry
In medicinal chemistry, the 2-phenethylamine motif, which is part of the compound’s structure, is significant. It is present in various therapeutic targets, including adrenoceptors, dopamine receptors, and others . The compound’s derivatives could be key in discovering new bioactive molecules with therapeutic potential.
Drug Discovery and Design
The compound and its derivatives can be used in drug discovery and design. Molecular modeling studies have suggested a mechanism of action for these compounds, which could be valuable in synthesizing new drugs with specific pharmacological properties .
Serotonergic Hallucinogenic Drug Research
Research into serotonergic hallucinogenic drugs is another application. These substances affect human brain and behavior and have emerged as potentially promising agents in psychopharmacotherapy . The compound’s derivatives could contribute to this field by providing insights into the hallucinogenic-like properties and psychoactive effects.
Neuroactive Drug Screening
The compound’s derivatives are powerful tools for screening neuroactive drugs. Zebrafish is a powerful animal model for this purpose, and the compound’s effects on locomotion and anxiety-like behavior have been studied, providing valuable data for neuroactive drug development .
Future Directions
properties
IUPAC Name |
N-benzyl-2-[4-(2-phenylethylamino)quinazolin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4OS/c30-23(27-17-20-11-5-2-6-12-20)18-31-25-28-22-14-8-7-13-21(22)24(29-25)26-16-15-19-9-3-1-4-10-19/h1-14H,15-18H2,(H,27,30)(H,26,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBUOFMIBUFWCBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=NC(=NC3=CC=CC=C32)SCC(=O)NCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-((4-(phenethylamino)quinazolin-2-yl)thio)acetamide |
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